molecular formula C7H5N3O3 B1425319 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 43103-81-7

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1425319
CAS No.: 43103-81-7
M. Wt: 179.13 g/mol
InChI Key: KBPJYTUKKDDTCS-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a nitro group at the 5-position and a keto group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the nitration of 1H-pyrrolo[2,3-b]pyridine derivatives. One common method includes the following steps:

    Starting Material: 1H-pyrrolo[2,3-b]pyridine.

    Nitration: The starting material is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.

    Oxidation: The intermediate product is then oxidized to form the keto group at the 2-position, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: Further oxidation can occur at the pyridine ring, leading to the formation of more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a bromine atom instead of a nitro group.

    5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: The amino derivative obtained by reduction of the nitro group.

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without any substituents.

Uniqueness

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity. The nitro group enhances the compound’s potential as an electron acceptor, while the keto group allows for further functionalization and derivatization .

Properties

IUPAC Name

5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-2-4-1-5(10(12)13)3-8-7(4)9-6/h1,3H,2H2,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPJYTUKKDDTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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